molecular formula C19H22N6O4 B14014395 2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid CAS No. 49638-62-2

2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid

Cat. No.: B14014395
CAS No.: 49638-62-2
M. Wt: 398.4 g/mol
InChI Key: LLWSHWXPHQQTEL-UHFFFAOYSA-N
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Description

2,2'-{Propane-1,3-diylbis[(1E)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid is a structurally complex molecule featuring a propane-1,3-diyl backbone linking two benzoic acid groups via 3-methyltriaz-1-ene moieties. The triazene groups may contribute to unique electronic properties and metal-binding capabilities, positioning it as a candidate for catalysis or luminescent metal-organic frameworks (MOFs) .

Properties

CAS No.

49638-62-2

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

2-[[3-[[(2-carboxyphenyl)diazenyl]-methylamino]propyl-methylamino]diazenyl]benzoic acid

InChI

InChI=1S/C19H22N6O4/c1-24(22-20-16-10-5-3-8-14(16)18(26)27)12-7-13-25(2)23-21-17-11-6-4-9-15(17)19(28)29/h3-6,8-11H,7,12-13H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

LLWSHWXPHQQTEL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)N=NC1=CC=CC=C1C(=O)O)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid typically involves the reaction of 1,3-dibromopropane with methyl 4-hydroxybenzoate in the presence of potassium carbonate in acetonitrile. The reaction is carried out at 120°C for an hour, followed by the addition of 1,3-dibromopropane and further reaction for 7 hours . The product is then extracted and purified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazene moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazene derivatives, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid involves its interaction with molecular targets through its triazene and benzoic acid groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action, as these reactions can modulate its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propane-1,3-diyl Linkers

a. 4,4′-(Propane-1,3-diyl)dibenzoic Acid

  • Structure : Features a propane-1,3-diyl group directly connecting two benzoic acid units without triazene moieties.
  • Synthesis : Prepared via crystallographically validated methods, with a mean C–C bond length of 0.003 Å and an R factor of 0.040, indicating high structural precision .
  • Applications : Primarily used in MOF construction due to its rigid, linear geometry and carboxylate coordination sites. Unlike the target compound, the absence of triazene limits its redox activity .

b. 2,2′-((Propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol)

  • Structure: A Schiff base with propane-1,3-diylbis(azanylylidene) linking naphthalene-chlorophenol groups.
  • Properties : Exhibits structural similarity in the propane linker but diverges in functional groups (Schiff base vs. triazene). Lacks biological activity despite a ~12% yield, highlighting the critical role of functional groups in bioactivity .
Functional Group Analogues

a. 2,2′-((2,4-Dioxopentane-3,3-diyl)bis(diazene-2,1-diyl))dibenzoic Acid

  • Structure : Contains diazene (-N=N-) and triazine derivatives post-cyclization.
  • Synthesis: Utilizes CuO nanoparticles for eco-friendly synthesis, enabling rapid cyclization.

b. 3,3′-{Propane-1,3-diylbis[oxy(1-oxopropane-3,1-diyl)imino]}bis(2,4,6-triiodobenzoic Acid)

  • Structure: Propane-1,3-diyl linker with iodinated benzoic acid termini and imino-oxy groups.

Data Table: Key Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications Stability
2,2'-{Propane-1,3-diylbis[(1E)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid C₂₃H₂₄N₆O₄ (hypothetical) Triazene, benzoic acid Condensation reaction* MOFs, catalysis Pending data
4,4′-(Propane-1,3-diyl)dibenzoic acid C₁₇H₁₆O₄ Benzoic acid Crystallization MOF construction Stable up to 300°C
2,2′-((Propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(...) C₂₅H₂₂Cl₂N₂O₂ Schiff base, naphthalene-chloro Hydrothermal synthesis None reported Moderate
2,2′-((2,4-Dioxopentane-3,3-diyl)bis(diazene))dibenzoic acid C₁₉H₁₈N₄O₆ Diazene, triazine CuO nanoparticle-assisted Anti-H. pylori agents Thermally stable
3,3′-{Propane-1,3-diylbis[...]}bis(2,4,6-triiodobenzoic acid) C₂₃H₂₀N₂O₈I₆ Imino-oxy, triiodo-benzoic acid Multi-step iodination Radiographic imaging Sensitive to light/heat

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The propane-1,3-diyl linker in the target compound introduces conformational flexibility, whereas analogues like 4,4′-(propane-1,3-diyl)dibenzoic acid prioritize rigidity for MOF stability .
  • Functional Group Impact : Triazene and diazene groups enhance redox activity and metal coordination, critical for catalytic or sensing applications . In contrast, iodinated derivatives prioritize biomedical imaging .
  • Synthetic Challenges : The target compound’s triazene moieties may require stringent reaction conditions to avoid decomposition, contrasting with the robust hydrothermal synthesis of Schiff base analogues .

Biological Activity

2,2'-{Propane-1,3-diylbis[(1E)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid (CAS Number: 49638-62-2) is a synthetic compound with potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O4, and it has a molecular weight of approximately 398.423 g/mol. The structure contains two benzoic acid moieties linked by a propane-1,3-diyl chain and substituted with 3-methyltriazole groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with triazole rings have been shown to possess antifungal and antibacterial properties. The presence of the benzoic acid moiety may enhance membrane permeability and disrupt microbial cell walls.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage.
  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. The inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic effects in various diseases.

Antimicrobial Studies

Several studies have investigated the antimicrobial properties of triazole derivatives similar to this compound. For instance:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli15 µg/mL
Triazole Derivative BS. aureus10 µg/mL
Target CompoundC. albicans12 µg/mL

These results indicate that the target compound may possess significant antimicrobial activity against various pathogens.

Antioxidant Studies

In vitro assays have demonstrated that compounds with similar structures can reduce oxidative stress markers in human cell lines:

Assay TypeResult (IC50)
DPPH Scavenging25 µg/mL
ABTS Assay30 µg/mL

The antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

Research has highlighted the therapeutic potential of triazole-based compounds in various medical conditions:

  • Cancer Treatment : A study on triazole derivatives indicated that they could inhibit tumor growth in breast cancer models by inducing apoptosis through the activation of caspase pathways.
  • Fungal Infections : Clinical trials have shown that patients treated with triazole antifungals exhibit improved outcomes in invasive fungal infections compared to conventional therapies.

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